![molecular formula C11H10N2O2 B1464448 4-(Methylamino)quinoline-3-carboxylic acid CAS No. 1248009-20-2](/img/structure/B1464448.png)
4-(Methylamino)quinoline-3-carboxylic acid
Overview
Description
“4-(Methylamino)quinoline-3-carboxylic acid” is an organic compound that incorporates a carboxyl functional group . It has a molecular weight of 202.21 . The compound is a derivative of quinoline, a heterocyclic aromatic compound that has a wide range of applications in medicinal and synthetic organic chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives has been a subject of interest in recent years due to their versatile applications . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .Molecular Structure Analysis
The molecular structure of “4-(Methylamino)quinoline-3-carboxylic acid” is characterized by a carboxyl functional group, CO2H, attached to a quinoline ring . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carbonyl group a basic trigonal shape .It has a molecular weight of 202.21 . The compound is stored at room temperature .
Scientific Research Applications
Medicinal Chemistry: Antibacterial Agents
4-(Methylamino)quinoline-3-carboxylic acid: is structurally related to quinolones, a class of compounds widely used as antibacterial agents . The quinolone structure allows for the formation of metal complexes, which can enhance antimicrobial activity. This compound’s ability to bind metal ions makes it a valuable scaffold for developing new antibacterial drugs with potentially improved efficacy and pharmacokinetic properties.
Pharmacology: Drug Discovery
In pharmacology, 4-(Methylamino)quinoline-3-carboxylic acid serves as a core structure for synthesizing various pharmacologically active molecules . Its derivatives have been investigated for their potential to inhibit enzymes like human alkaline phosphatase, which is significant in drug discovery for diseases such as cancer and metabolic disorders .
Biochemistry: Enzyme Inhibition
The compound has been studied for its inhibitory effects on enzymes, which is crucial in understanding disease mechanisms and developing therapeutic agents . By modifying the quinoline structure, researchers can create derivatives that selectively target and inhibit specific enzymes involved in disease processes.
Materials Science: Organic Synthesis
In materials science, 4-(Methylamino)quinoline-3-carboxylic acid can be used to synthesize organic compounds with specific electronic and structural properties . These materials can be applied in various technologies, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Analytical Chemistry: Chromatography
This compound can also play a role in analytical chemistry as a standard or reagent in chromatographic methods used to separate, identify, and quantify chemical substances . Its well-defined structure and properties make it suitable for use in high-performance liquid chromatography (HPLC) and other analytical techniques.
Environmental Science: Pollution Remediation
Research into the environmental applications of 4-(Methylamino)quinoline-3-carboxylic acid includes its potential use in pollution remediation . Derivatives of this compound could be designed to interact with pollutants, facilitating their breakdown or removal from the environment.
Safety and Hazards
The safety information for “4-(Methylamino)quinoline-3-carboxylic acid” indicates that it is associated with several hazard statements, including H302, H315, H317, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .
Future Directions
While specific future directions for “4-(Methylamino)quinoline-3-carboxylic acid” are not mentioned in the search results, there is ongoing research into the synthesis and potential applications of quinoline derivatives . This includes the development of more efficient synthesis methods and the exploration of their biological and pharmaceutical activities .
properties
IUPAC Name |
4-(methylamino)quinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-12-10-7-4-2-3-5-9(7)13-6-8(10)11(14)15/h2-6H,1H3,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRDQTOHJJQASB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=NC2=CC=CC=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylamino)quinoline-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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